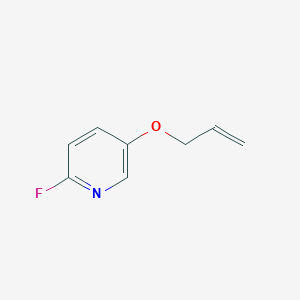

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

Vue d'ensemble

Description

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to the selective nature of the process . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, the synthesis of exo-2-(2′-fluorosubstituted 5′-pyridinyl)-7-azabicyclo[2.2.1]heptanes, novel nicotinic receptor antagonists, was based on the diazotization reaction of corresponding 2-aminopyridines using an HF-pyridine complex .Applications De Recherche Scientifique

Docking and QSAR Studies

A study by Caballero et al. (2011) utilized docking of related compounds, including 2-fluoro-pyridine derivatives, to analyze molecular features contributing to high inhibitory activity. Quantitative structure–activity relationship (QSAR) methods predicted biological activities of kinase inhibitors, providing insight into the chemical interactions and efficacies of such compounds.

Radioligand Development for Imaging

The synthesis and radiolabeling of 2-fluoro-pyridine derivatives were explored by Dollé et al. (1998). This research developed potent radioligands for imaging central nicotinic acetylcholine receptors, demonstrating the compound's utility in neurological studies and potential clinical applications.

Modular Synthesis of Polysubstituted Pyridines

Song et al. (2016) introduced a one-pot reaction sequence using a 2-fluoro-1,3-dicarbonyl compound for the synthesis of variously substituted pyridines. This method highlights the role of 2-fluoro-pyridine derivatives in facilitating the efficient and diverse synthesis of complex pyridine structures.

Nicotinic Acetylcholine Receptors Study

[2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a derivative closely related to 2-fluoro-pyridine, was synthesized for studying nicotinic acetylcholine receptors, as shown in research by Horti et al. (1998). This work underscores the compound's relevance in neuroscientific and pharmacological research.

Synthesis of Key Intermediates for Kinase Inhibitors

A practical synthesis of a 2-fluoro-pyridine derivative, as a key intermediate in creating potent kinase inhibitors, was detailed by Zhang et al. (2009). This underscores the compound's significance in the development of targeted therapeutics.

Novel Herbicides Development

The synthesis and herbicidal activity of 2-fluoro-pyridine derivatives were investigated by Tajik and Dadras (2011), highlighting the compound's application in the agricultural sector, specifically in weed control.

Fluorescent Chemosensors

A study by Maity et al. (2018) on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, which are structurally related to 2-fluoro-pyridine, demonstrated the potential of these compounds as fluorescent chemosensors for metal ions, with applications in bioimaging.

Propriétés

IUPAC Name |

2-fluoro-5-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIFXLDPGRKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

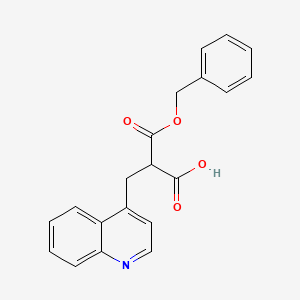

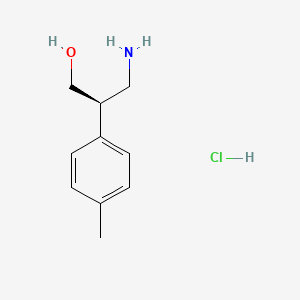

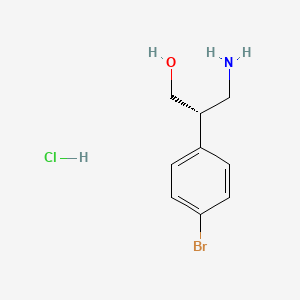

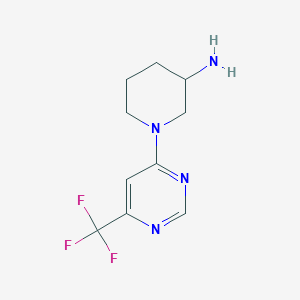

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)

![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)

![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)

![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)

![2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine](/img/structure/B1408372.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1408373.png)

![Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1408375.png)